Lipophilicity Comparison: Cyclopropyl vs. Analogs
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 1.6) compared to three structurally closest analogs: 4-sulfamoyl-phenylacetic acid (XLogP3 = 0.6), 4-(methylsulfamoyl)phenylacetic acid (XLogP3 = 0.4), and the cyclopropyl-substituted phenoxyacetic acid variant (XLogP3 = 0.3) [1]. The cyclopropyl group thus provides a 2.7- to 4-fold increase in XLogP3 over these comparators, a differential that is expected to translate to measurably higher passive membrane permeability while remaining within drug-like Lipinski space [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 4-Sulfamoyl-phenylacetic acid (XLogP3 = 0.6); 4-(Methylsulfamoyl)phenylacetic acid (XLogP3 = 0.4); 2-[4-(Cyclopropylsulfamoyl)phenoxy]acetic acid (XLogP3 = 0.3) |
| Quantified Difference | ΔXLogP3 = +1.0 (vs. unsubstituted), +1.2 (vs. N-methyl), +1.3 (vs. phenoxy analog) |
| Conditions | XLogP3 values computed by PubChem 2.2 using XLogP3 3.0 algorithm |
Why This Matters
Higher lipophilicity within the drug-like range improves the probability of passive cell membrane permeation, making the cyclopropyl analog a more suitable starting point for cell-based target engagement assays where intracellular access is required.
- [1] PubChem. (2025). Comparative XLogP3 values for 2-[4-(Cyclopropylsulfamoyl)phenyl]acetic acid (CID 24267797), 2-(4-Sulfamoylphenyl)acetic acid (CID 6483854), 2-[4-(Methylsulfamoyl)phenyl]acetic acid (CID 24267853), and {4-[(Cyclopropylamino)sulfonyl]phenoxy}acetic acid (CID 5200471). National Center for Biotechnology Information. View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
